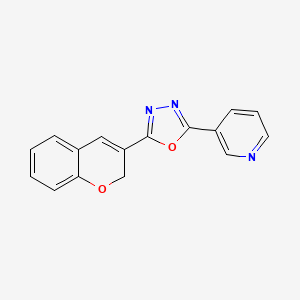

2-(2H-chromen-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2H-chromen-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole is a heterocyclic compound that features a chromene ring fused with an oxadiazole ring and a pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-chromen-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(2H-chromen-3-yl)-1,2,4-oxadiazole with pyridine-3-carboxylic acid hydrazide under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out in a solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Análisis De Reacciones Químicas

2.1. Key Starting Materials

-

Hydrazide precursor : Likely derived from 2H-chromen-3-yl carboxylic acid (coumarin-3-carboxylic acid) via hydrazide formation.

-

Pyridine-3-carboxylic acid : Provides the 5-(pyridin-3-yl) substituent.

2.2. Reaction Mechanism

-

Hydrazide formation : Coumarin-3-carboxylic acid reacts with hydrazine to form the corresponding hydrazide.

-

Condensation with pyridine acid : The hydrazide couples with pyridine-3-carboxylic acid or its acid chloride.

-

Cyclization : Dehydration using POCl₃ or microwave irradiation promotes cyclization to form the oxadiazole ring .

Structural and Spectroscopic Validation

The synthesized compound would undergo rigorous characterization:

-

Mass spectrometry : Confirms molecular weight (expected m/z ≈ 310 for C₁₆H₁₀N₂O₃).

-

NMR spectroscopy :

-

¹H NMR : Aromatic protons from chromenyl and pyridyl groups, deshielded protons from oxadiazole.

-

¹³C NMR : Carbonyl carbons (≈ 160–170 ppm), aromatic carbons (100–150 ppm).

-

-

IR spectroscopy : Absorption at ~1740 cm⁻¹ (C=O stretch from chromenyl) and ~1640 cm⁻¹ (C=N/C=C stretches) .

Biological and Pharmaceutical Relevance

While specific data for this compound is unavailable, oxadiazoles with chromenyl and pyridyl substituents are known for:

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit broad-spectrum antimicrobial properties. Specifically, 2-(2H-chromen-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole has been evaluated for its efficacy against various microbial strains. Studies have shown that compounds with the oxadiazole nucleus can enhance lipophilicity, thereby improving their ability to penetrate microbial membranes and exert antimicrobial effects .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. For instance:

- Zheng et al. synthesized novel derivatives that demonstrated significant telomerase inhibitory activity against gastric cancer cell lines .

- Salahuddin et al. reported that certain oxadiazole derivatives exhibited potent anticancer activity against multiple human cancer cell lines, with some compounds showing IC50 values lower than established chemotherapeutics .

The mechanism of action for these anticancer activities often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways.

Anti-inflammatory Effects

Oxadiazoles have also been investigated for their anti-inflammatory properties. Compounds in this class can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. The specific compound under consideration may exhibit similar effects due to its structural characteristics .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Zheng et al. (2023) | Identified telomerase inhibitory activity in oxadiazole derivatives against gastric cancer (IC50 = 2.3 µM) |

| Salahuddin et al. (2020) | Reported significant anticancer activity across various cell lines with GI50 values < 10 µM |

| El-Din et al. (2021) | Synthesized sulfonamide-linked oxadiazoles with broad-spectrum antiproliferative activity against multiple cancer types |

Mecanismo De Acción

The mechanism of action of 2-(2H-chromen-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

2-(2H-chromen-3-yl)-1,3,4-oxadiazole: Lacks the pyridine ring, which may affect its chemical properties and applications.

5-(pyridin-3-yl)-1,3,4-oxadiazole: Lacks the chromene ring, which may influence its biological activity and material properties.

Uniqueness

2-(2H-chromen-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole is unique due to the presence of both chromene and pyridine rings, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to similar compounds.

Actividad Biológica

2-(2H-chromen-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole is a heterocyclic compound that combines chromene and pyridine rings with an oxadiazole moiety. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry. The compound has been explored for various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is C16H11N3O2 with a molecular weight of approximately 281.28 g/mol. Its structure can be represented as follows:

Biological Activity Overview

Recent studies have highlighted the biological activities associated with this compound:

-

Anticancer Activity :

- The compound has shown promising results against various cancer cell lines. For instance, it exhibited cytotoxic effects on human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells. In vitro assays indicated that it acts as an inducer of apoptosis in these cell lines, with IC50 values suggesting potent activity comparable to established chemotherapeutics like doxorubicin .

- A study indicated that derivatives of 1,2,4-oxadiazoles demonstrated higher cytotoxicity than doxorubicin against several cancer cell lines, reinforcing the potential of oxadiazole-containing compounds in cancer therapy .

- Antimicrobial Activity :

-

Anti-inflammatory Properties :

- Preliminary studies suggest that the compound may exhibit anti-inflammatory effects, although detailed mechanisms and specific targets remain to be elucidated.

Case Studies and Research Findings

A selection of relevant studies illustrates the biological activity of this compound:

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the oxadiazole ring plays a crucial role in interacting with biological targets such as enzymes or receptors involved in cell proliferation and apoptosis.

Propiedades

IUPAC Name |

2-(2H-chromen-3-yl)-5-pyridin-3-yl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O2/c1-2-6-14-11(4-1)8-13(10-20-14)16-19-18-15(21-16)12-5-3-7-17-9-12/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USVGWFUWOYTDAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C3=NN=C(O3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.